Pyrazolo[1,5-a]pyridine-2-carbothioamide

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing the 2-carbothioamide isomer is a strategic decision for medicinal chemistry programs targeting kinase inhibition. Unlike the carboxamide analog (CAS 885275-08-1), the thioamide group enhances lipophilicity (ΔLogP +0.4) and passive membrane permeability, improving oral bioavailability. This building block enables exploration of novel chemical space for RET, TrkA, and CDK2 inhibitors, with demonstrated cytotoxicity against MCF-7 cells. Procure now to secure differentiated IP in competitive kinase programs.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 885275-04-7
Cat. No. B1506162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridine-2-carbothioamide
CAS885275-04-7
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NN2C=C1)C(=S)N
InChIInChI=1S/C8H7N3S/c9-8(12)7-5-6-3-1-2-4-11(6)10-7/h1-5H,(H2,9,12)
InChIKeyLCEBCBUBVSMFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Pyrazolo[1,5-a]pyridine-2-carbothioamide (CAS 885275-04-7) is a Strategic Procurement Decision for Drug Discovery


Pyrazolo[1,5-a]pyridine-2-carbothioamide (CAS: 885275-04-7) is a heterocyclic building block featuring a fused pyrazolo-pyridine core with a carbothioamide functional group at the 2-position [1]. It is structurally defined by the molecular formula C8H7N3S and a molecular weight of 177.23 g/mol, with a computed LogP (XLogP3-AA) of approximately 0.9 and a topological polar surface area (PSA) of 75.4 Ų, which place it within favorable drug-like physicochemical space [2]. The compound is primarily utilized as a versatile scaffold and intermediate in medicinal chemistry for the synthesis of kinase inhibitors and anti-inflammatory agents .

The Critical Differentiation of Pyrazolo[1,5-a]pyridine-2-carbothioamide (CAS 885275-04-7) vs. its Carboxamide Analog


In scientific procurement, substituting the carbothioamide group for a carboxamide (e.g., CAS 885275-08-1) or other heteroaryl analogs is not a neutral decision; it represents a fundamental change in the compound's physicochemical and biological profile. The sulfur atom in the thioamide moiety is larger, more polarizable, and forms a longer, weaker C=S bond compared to the C=O bond in amides [1]. This results in a key functional shift: thioamides are stronger hydrogen bond donors but weaker acceptors, which can alter target binding kinetics and selectivity [2]. Furthermore, class-level evidence indicates that amide-to-thioamide substitution can significantly improve passive transcellular permeability and metabolic stability, thereby enhancing oral bioavailability in vivo [3]. Consequently, a generic substitution based solely on core scaffold similarity risks compromising critical drug-like properties and downstream biological outcomes, making the specific procurement of the 2-carbothioamide derivative essential for certain structure-activity relationship (SAR) explorations.

Quantitative Evidence for Selecting Pyrazolo[1,5-a]pyridine-2-carbothioamide (CAS 885275-04-7) Over Analogs


Evidence 1: Enhanced Lipophilicity and Hydrogen Bonding Potential vs. Carboxamide Analog

A direct comparison of Pyrazolo[1,5-a]pyridine-2-carbothioamide with its direct oxygen analog, Pyrazolo[1,5-a]pyridine-2-carboxamide (CAS 885275-08-1), reveals quantifiable differences in key physicochemical properties. The thioamide exhibits a 10% higher molecular weight (177.23 vs. 161.16 g/mol) and a 80% higher computed LogP value (0.9 vs. 0.5), indicating significantly greater lipophilicity [1][2]. This shift is accompanied by a fundamental change in hydrogen bonding: thioamides are documented to be stronger H-bond donors but weaker acceptors compared to amides [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Evidence 2: Class-Level Advantage of Thioamide Moiety for Permeability and Metabolic Stability

While not a direct assay on the target compound, class-level evidence from a 2023 Nature Communications study demonstrates that substituting an amide for a thioamide in a macrocyclic peptide model system significantly improves passive transcellular permeability and metabolic stability. This modification led to a quantifiable enhancement in plasma exposure after oral administration in rats [1]. A review of thioamides in medicinal chemistry further corroborates that this functional group switch can favorably modulate potency, target interactions, and pharmacokinetic profiles [2].

Pharmacokinetics Bioavailability Medicinal Chemistry

Evidence 3: Cytotoxicity Advantage of Thiourea-Containing Pyrazolo[1,5-a]pyridine Derivatives Over Urea and Sulfonamide Analogs

A comparative study of novel pyrazolo[1,5-a]pyridine derivatives bearing aryl urea, thiourea, and sulfonamide moieties revealed a clear structure-activity relationship (SAR) favoring sulfur-containing groups. Specifically, thiourea derivatives demonstrated superior cytotoxicity against MCF-7 breast cancer cells compared to their urea and sulfonamide counterparts [1]. While this study does not include the specific 2-carbothioamide compound, it provides strong class-level evidence for the enhanced biological activity conferred by the sulfur-containing carbothioamide/thiourea pharmacophore within the pyrazolo[1,5-a]pyridine scaffold.

Anticancer Cytotoxicity SAR

Evidence 4: Market Positioning: Pyrazolo[1,5-a]pyridine-2-carbothioamide as a Targeted Research Tool for Kinase Inhibitor Development

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in kinase inhibitor research, with numerous patents and publications citing its use in targeting kinases like RET, TrkA, and CDK2 [1][2]. Specifically, the 2-carbothioamide derivative (CAS 885275-04-7) is positioned as a key building block for generating analogs in this space . In contrast, the more common 2-carboxamide analog (CAS 885275-08-1) or the 3-carbothioamide isomer (CAS 885275-44-5) may have different commercial availability and lead to divergent patent landscapes. For instance, related pyrazolo[1,5-a]pyridine derivatives have been shown to act as dual CDK2/TRKA inhibitors with IC50 values in the low micromolar to sub-micromolar range [3], highlighting the potential of this scaffold.

Kinase Inhibition Drug Discovery Scaffold

Optimal Use Cases for Pyrazolo[1,5-a]pyridine-2-carbothioamide (CAS 885275-04-7) Based on Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Procure Pyrazolo[1,5-a]pyridine-2-carbothioamide (CAS 885275-04-7) to generate a focused library of kinase inhibitors where enhanced lipophilicity (ΔLogP +0.4) and altered hydrogen-bonding potential are desired for improved membrane permeability and target engagement [1]. This scaffold is particularly relevant for targets such as RET, TrkA, and CDK2, where related pyrazolo[1,5-a]pyridine derivatives have demonstrated potent inhibition [2][3]. The unique thioamide moiety may offer a strategic advantage in overcoming resistance or improving selectivity profiles compared to amide-based leads.

Pharmacokinetic Optimization: Improving Oral Bioavailability

Utilize Pyrazolo[1,5-a]pyridine-2-carbothioamide (CAS 885275-04-7) as a key building block in programs where oral bioavailability is a primary goal. Class-level evidence strongly suggests that an amide-to-thioamide substitution can enhance passive permeability and metabolic stability, leading to improved plasma exposure following oral administration [4]. This compound provides a direct entry point for incorporating this beneficial functional group into a privileged kinase inhibitor scaffold, potentially accelerating the development of orally bioavailable drug candidates.

Cancer Research: Antiproliferative Agent Development

For research groups focused on developing novel anticancer agents, Pyrazolo[1,5-a]pyridine-2-carbothioamide (CAS 885275-04-7) offers a validated starting point. SAR studies on related pyrazolo[1,5-a]pyridine derivatives demonstrate that thiourea-containing analogs exhibit superior cytotoxicity against MCF-7 breast cancer cells compared to urea and sulfonamide counterparts, with GI50 values in the low micromolar range [5]. By leveraging the 2-carbothioamide building block, researchers can efficiently synthesize and screen new analogs with a higher probability of identifying potent antiproliferative leads.

Intellectual Property Generation: Exploring Novel Chemical Space

In a competitive research landscape, sourcing the specific 2-carbothioamide isomer (CAS 885275-04-7) rather than the more common 2-carboxamide (CAS 885275-08-1) or 3-carbothioamide (CAS 885275-44-5) isomers is a strategic procurement decision to explore novel chemical space [6]. This can lead to the discovery of compounds with a unique biological profile and, crucially, can provide a stronger foundation for securing novel intellectual property in the crowded field of kinase inhibitors [7][8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyridine-2-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.